4-Bromo-5-(difluoromethyl)furan-2-carboxylicacid
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Overview
Description
4-bromo-5-(difluoromethyl)furan-2-carboxylic acid is a heterocyclic organic compound that features a furan ring substituted with bromine, difluoromethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(difluoromethyl)furan-2-carboxylic acid typically involves the introduction of bromine and difluoromethyl groups onto a furan ring. One common method is through the bromination of a furan derivative followed by the introduction of the difluoromethyl group using appropriate reagents and conditions. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize advanced techniques such as palladium-catalyzed coupling reactions and microwave-assisted synthesis to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(difluoromethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The bromine and difluoromethyl groups can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution of the bromine atom can produce a variety of substituted furan derivatives.
Scientific Research Applications
4-bromo-5-(difluoromethyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-(difluoromethyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For example, in antimicrobial research, it may inhibit bacterial growth by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-5-(difluoromethyl)furan-2-carboxylic acid include:
- 2-bromo-5-fluoropyridine-2-carboxylic acid
- 5-bromo-furan-2-carboxylic acid 4-nitro-phenyl ester
Uniqueness
What sets 4-bromo-5-(difluoromethyl)furan-2-carboxylic acid apart from similar compounds is its specific combination of bromine, difluoromethyl, and carboxylic acid groups on a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H3BrF2O3 |
---|---|
Molecular Weight |
240.99 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O3/c7-2-1-3(6(10)11)12-4(2)5(8)9/h1,5H,(H,10,11) |
InChI Key |
MKLLTJDNKOGWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
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